N-(5-Amino-2-methylphenyl)cyclopentanecarboxamide
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Overview
Description
N-(5-Amino-2-methylphenyl)cyclopentanecarboxamide is a chemical compound with the molecular formula C13H18N2O and a molecular weight of 218.3 g/mol . This compound is known for its unique structure, which includes an amino group attached to a methylphenyl ring and a cyclopentanecarboxamide moiety. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of N-(5-Amino-2-methylphenyl)cyclopentanecarboxamide involves several steps. One common method includes the reaction of 5-amino-2-methylbenzoic acid with cyclopentanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-(5-Amino-2-methylphenyl)cyclopentanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(5-Amino-2-methylphenyl)cyclopentanecarboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-Amino-2-methylphenyl)cyclopentanecarboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
N-(5-Amino-2-methylphenyl)cyclopentanecarboxamide can be compared with other similar compounds, such as:
- N-(2-Amino-4-methylphenyl)cyclopentanecarboxamide
- N-(5-Amino-2-methylphenyl)cyclohexanecarboxamide
These compounds share similar structural features but differ in the position of the amino group or the nature of the cyclic moiety. The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(5-amino-2-methylphenyl)cyclopentanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-9-6-7-11(14)8-12(9)15-13(16)10-4-2-3-5-10/h6-8,10H,2-5,14H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFNAMWQYJGZFB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NC(=O)C2CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40588332 |
Source
|
Record name | N-(5-Amino-2-methylphenyl)cyclopentanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40588332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926228-27-5 |
Source
|
Record name | N-(5-Amino-2-methylphenyl)cyclopentanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40588332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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